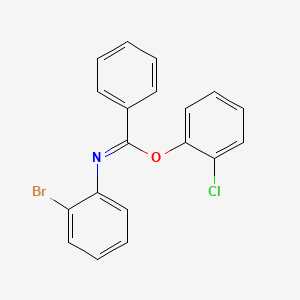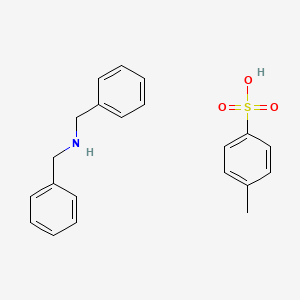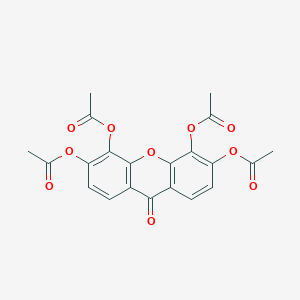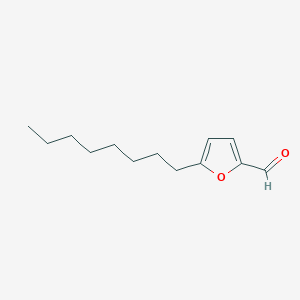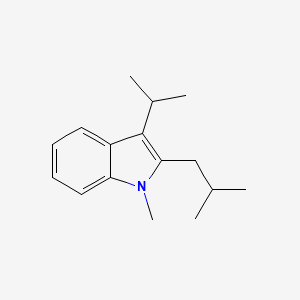
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structural features, which include a methyl group, a 2-methylpropyl group, and a propan-2-yl group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
科学的研究の応用
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
1-Methyl-2-(2-methylpropyl)-1H-indole: Lacks the propan-2-yl group.
2-Methyl-3-(propan-2-yl)-1H-indole: Lacks the 1-methyl and 2-methylpropyl groups.
1-Methyl-3-(propan-2-yl)-1H-indole: Lacks the 2-methylpropyl group.
Uniqueness
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole is unique due to its specific combination of substituents on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
113606-74-9 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC名 |
1-methyl-2-(2-methylpropyl)-3-propan-2-ylindole |
InChI |
InChI=1S/C16H23N/c1-11(2)10-15-16(12(3)4)13-8-6-7-9-14(13)17(15)5/h6-9,11-12H,10H2,1-5H3 |
InChIキー |
PFPWVCNDJGOJMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C2=CC=CC=C2N1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


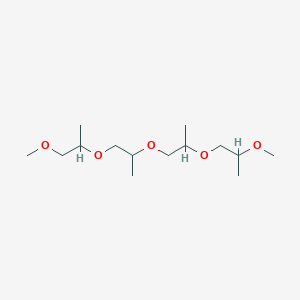
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
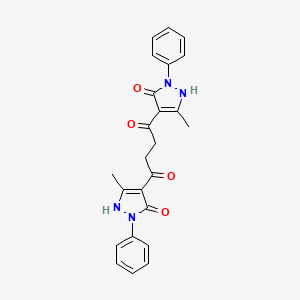

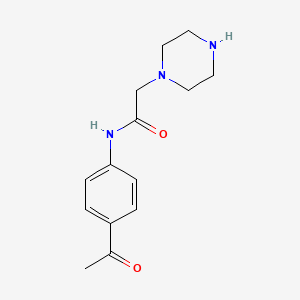
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
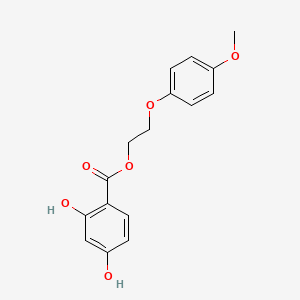
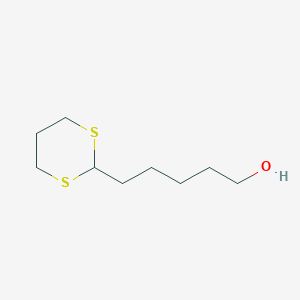
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
